molecular formula C12H13N3O3 B15219222 Acetic (1-ethyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride

Acetic (1-ethyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride

Cat. No.: B15219222
M. Wt: 247.25 g/mol
InChI Key: XSIXPQSUECJPPW-UHFFFAOYSA-N
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Description

Acetic (1-ethyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride is a carbamic anhydride derivative featuring a benzoimidazole core substituted with an ethyl group at the 1-position. The compound comprises two acyl groups (one from acetic acid and another from the carbamic acid moiety) linked to the nitrogen of the carbamate group.

Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

(1-ethylbenzimidazol-2-yl)carbamoyl acetate

InChI

InChI=1S/C12H13N3O3/c1-3-15-10-7-5-4-6-9(10)13-11(15)14-12(17)18-8(2)16/h4-7H,3H2,1-2H3,(H,13,14,17)

InChI Key

XSIXPQSUECJPPW-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=C1NC(=O)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetic (1-ethyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride typically involves the reaction of 1-ethyl-1H-benzo[d]imidazole with acetic anhydride and a carbamic acid derivative. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction mixture is then purified using column chromatography to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and in-line purification systems can enhance the efficiency of the synthesis. The reaction conditions are optimized to minimize by-products and maximize the yield of this compound .

Chemical Reactions Analysis

Types of Reactions

Acetic (1-ethyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Acetic (1-ethyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride has several scientific research applications:

Mechanism of Action

The mechanism of action of Acetic (1-ethyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. Additionally, the carbamic anhydride group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of protein function .

Comparison with Similar Compounds

Structural Analogues

N-(5-Bromo-1H-benzo[d]imidazol-2-yl)acetamide (Compound 2)
  • Structure : A benzoimidazole derivative with an acetamide group at the 2-position and a bromine substituent at the 5-position.
  • Synthesis: Prepared by heating 5-bromo-2-aminobenzimidazole in acetic anhydride at 40°C for 4 hours .
  • Applications : Used as an intermediate in N-arylation reactions for drug discovery .
  • Key Differences : Lacks the carbamic anhydride functionality, instead forming a stable acetamide.
N-(1-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)acetamide (Compound 23)
  • Structure : Features a 3,4-dichlorobenzyl substituent on the benzoimidazole nitrogen and an acetamide group at the 2-position.
  • Synthesis : Reacting 1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-amine with acetic anhydride in ethyl acetate .
  • Key Differences : Substitution pattern and the absence of the carbamic anhydride group limit its reactivity compared to the target compound.
4-(1H-Benzo[d]imidazol-2-yl)aniline Derivatives
  • Structure : Benzoimidazole linked to an aniline moiety.
  • Reactivity : Reacts with maleic anhydride to form α,β-unsaturated carboxylic acids, which cyclize into pyrazole derivatives .
  • Applications : Explored for anti-HCV activity .

Reactivity and Thermodynamic Stability

Carbamic Anhydrides in CO₂ Capture
  • Mechanism : Carbamic anhydrides form via supramolecular assemblies (e.g., tetrameric clusters) in water-lean solvents, enabling CO₂ capture through energetically favorable pathways .
  • Thermodynamics : Carbamic anhydride formation from ammonium carbamate dimers is thermodynamically downhill (–14 kJ·mol⁻¹), contrasting with the high enthalpic cost (>45 kJ·mol⁻¹) of proton transfer in carbamic acid pathways .
  • Comparison : The target compound’s anhydride group may exhibit similar thermodynamic advantages in acid-catalyzed reactions.
Acetic Anhydride-Mediated Reactions
  • General Role: Acetic anhydride is widely used for acetylation, cyclization, and anhydride formation. For example: Cyclizes 2-((5-methoxy-1H-benzo[d]imidazol-2-yl)thio)acetic acid into thiazolidinones . Forms mixed anhydrides for peptide coupling .
  • Key Insight : The target compound’s synthesis likely involves acetic anhydride as a reagent, but its carbamic anhydride structure distinguishes it from simple acetylated derivatives.

Pharmacological and Industrial Relevance

Compound Class Biological Activity/Application Reference
Acetamide Derivatives Anti-inflammatory, antiviral, anticonvulsant
Carbamic Anhydrides CO₂ capture, enzymatic-like reactivity
Thiazolidinones Anticonvulsant activity

Key Observations :

  • Acetamide derivatives exhibit diverse bioactivities but lack the anhydride-driven reactivity of the target compound.
  • Carbamic anhydrides are understudied in medicinal chemistry but show promise in materials science and environmental applications.

Biological Activity

Acetic (1-ethyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride, identified by the CAS number 61712-65-0, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

  • Molecular Formula : C₁₂H₁₃N₃O₃
  • Molecular Weight : 247.25 g/mol
  • Storage Conditions : Recommended at -20°C.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to benzimidazole derivatives, including this compound. A series of synthesized N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides demonstrated significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Against HepG2 and A549 Cells

A study evaluated the cytotoxic effects of several benzimidazole derivatives on HepG2 (liver cancer) and A549 (lung cancer) cell lines using the MTT assay. The results indicated:

CompoundIC50 (HepG2)IC50 (A549)
4b4.8 µM56.9 µM
4g5.1 µM53.2 µM
4c13.3 µM46.6 µM
4h11.5 µM59.4 µM

These findings suggest that compounds like 4b and 4g are particularly effective in inducing apoptotic cell death in HepG2 cells, indicating their potential as therapeutic agents against liver cancer .

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have also been explored, showing promising results against various bacterial strains.

Antimicrobial Efficacy Data

In a comprehensive evaluation of antimicrobial activities, several compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected compounds were reported as follows:

CompoundMIC (µM)Target Organism
N11.27Staphylococcus aureus
N81.43Escherichia coli
N222.60Klebsiella pneumoniae
N232.65Acinetobacter baumannii

These results indicate that certain derivatives can serve as effective antimicrobial agents, with potential applications in treating infections caused by resistant strains .

The mechanism by which this compound exerts its biological effects is likely multifaceted, involving interactions with cellular targets that lead to apoptosis in cancer cells and disruption of bacterial cell wall synthesis.

Carbonic Anhydrase Inhibition

Recent research has identified that certain benzimidazole derivatives can selectively inhibit carbonic anhydrase isoforms, which are crucial for maintaining acid-base balance in cells. This inhibition can lead to altered cellular metabolism and enhanced susceptibility to chemotherapeutic agents .

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